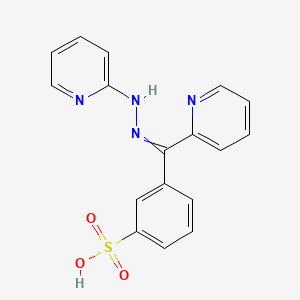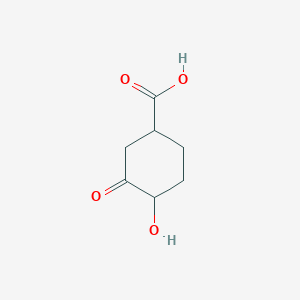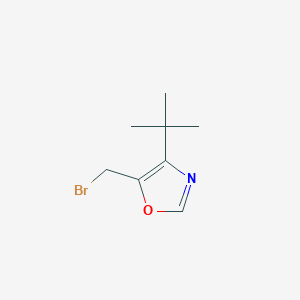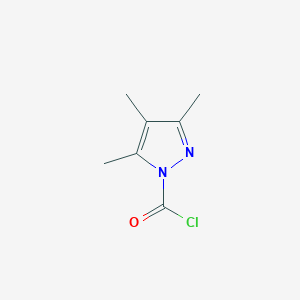
3,4,5-Trimethyl-1H-pyrazole-1-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-Trimethyl-1H-pyrazole-1-carbonyl chloride is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered aromatic rings containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of three methyl groups attached to the carbon atoms at positions 3, 4, and 5, and a carbonyl chloride group at position 1. It is used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trimethyl-1H-pyrazole-1-carbonyl chloride typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,4,5-trimethyl-1H-pyrazole with phosgene (carbonyl chloride) under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent the decomposition of the reactants and products. The reaction mixture is often cooled to maintain a low temperature, which helps in controlling the reaction rate and improving the yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and high yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. Additionally, the implementation of safety measures, such as proper ventilation and handling of hazardous chemicals, is crucial to prevent accidents and ensure the safety of workers.
Analyse Des Réactions Chimiques
Types of Reactions
3,4,5-Trimethyl-1H-pyrazole-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with other nucleophiles, such as amines, alcohols, or thiols, to form corresponding amides, esters, or thioesters.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride formed during the reaction.
Oxidation Reactions: Oxidizing agents, such as hydrogen peroxide or potassium permanganate, can be used to oxidize the compound.
Reduction Reactions: Reducing agents, such as lithium aluminum hydride or sodium borohydride, can be employed to reduce the compound.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
Oxidized and Reduced Derivatives: Formed by oxidation and reduction reactions, respectively.
Applications De Recherche Scientifique
3,4,5-Trimethyl-1H-pyrazole-1-carbonyl chloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, including potential drug candidates for various diseases.
Material Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Research: It serves as a precursor for the synthesis of bioactive molecules that can be used in biological studies.
Industrial Chemistry: The compound is employed in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3,4,5-Trimethyl-1H-pyrazole-1-carbonyl chloride depends on its specific application and the target molecule it interacts with. In general, the compound can act as an electrophile due to the presence of the carbonyl chloride group, which can react with nucleophiles in various biological and chemical systems. The molecular targets and pathways involved vary depending on the specific context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dimethyl-1H-pyrazole: Lacks one methyl group compared to 3,4,5-Trimethyl-1H-pyrazole-1-carbonyl chloride.
1,3,5-Trimethyl-4-iodo-1H-pyrazole: Contains an iodine atom instead of a carbonyl chloride group.
3,5-Dimethylpyrazole: Lacks two methyl groups and the carbonyl chloride group.
Uniqueness
This compound is unique due to the presence of three methyl groups and a carbonyl chloride group, which confer specific reactivity and properties. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
67514-64-1 |
|---|---|
Formule moléculaire |
C7H9ClN2O |
Poids moléculaire |
172.61 g/mol |
Nom IUPAC |
3,4,5-trimethylpyrazole-1-carbonyl chloride |
InChI |
InChI=1S/C7H9ClN2O/c1-4-5(2)9-10(6(4)3)7(8)11/h1-3H3 |
Clé InChI |
BROYEZNLOSQYLV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(N=C1C)C(=O)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


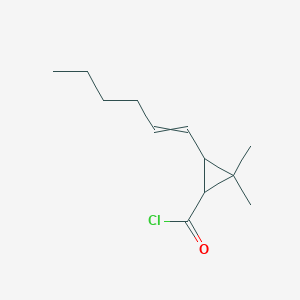
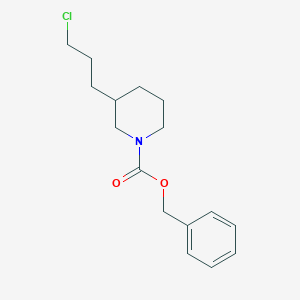

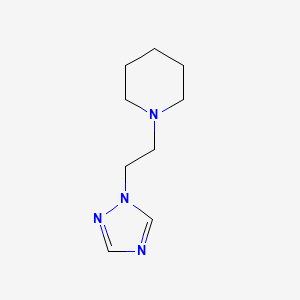


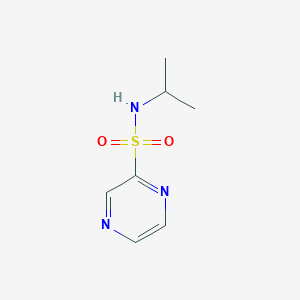
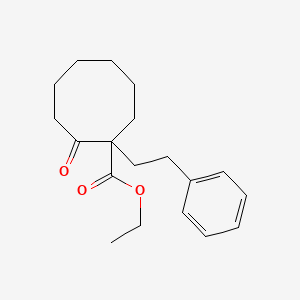
![2-Cyclopropyl-2-azaspiro[4.4]nonan-7-amine](/img/structure/B13956749.png)

